![molecular formula C17H14N2O3S B2390654 N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide CAS No. 885572-29-2](/img/structure/B2390654.png)
N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide, also known as DT-13, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DT-13 belongs to the class of compounds known as isoindolinones, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and CNS Depressant Activities
A series of derivatives were designed and synthesized, evaluated for anticonvulsant activity and central nervous system (CNS) depressant activities in mice. These derivatives showed protection in the maximal electroshock seizure (MES) test, indicating their ability to inhibit seizure spread, which points towards their potential as anticonvulsant agents (Nikalje, Khan, & Ghodke, 2011).
Antidepressant Effects
Another study synthesized and evaluated a new series of derivatives for their anticonvulsive and antidepressant activities. The findings indicated potent antidepressant-like activity in some compounds, comparing favorably with the reference drug fluoxetine. This highlights the therapeutic potential of these compounds in treating depression (Zhen et al., 2015).
Anti-inflammatory Agents
Derivatives have been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. The compounds demonstrated promising anti-inflammatory activity, with molecular docking studies suggesting a high binding affinity towards human serum albumin (HSA), indicating their potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Antagonist Ligand for A2B Adenosine Receptors
MRE 2029-F20, a derivative, is identified as a selective antagonist ligand of A2B adenosine receptors. This compound, after being synthesized and tritiated, bound to human A2B receptors with a high affinity. It represents a valuable tool for the pharmacological characterization of the A2B adenosine receptor subtype, indicating its potential in research related to adenosine receptors (Baraldi et al., 2004).
Antimicrobial Agents
A series of derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds showed promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-5-7-11(8-6-10)23-9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJBCLWKABSEOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.